

# The Discovery and Development of Velagliflozin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Review for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Velagliflozin**, marketed as Senvelgo®, is a sodium-glucose cotransporter 2 (SGLT2) inhibitor developed by Boehringer Ingelheim.[1] It represents a significant advancement in veterinary medicine as the first once-daily oral liquid medication approved for improving glycemic control in cats with diabetes mellitus.[1][2] This technical guide provides a comprehensive overview of the discovery and development of **Velagliflozin**, detailing its mechanism of action, preclinical and clinical development, and key experimental protocols. The information is tailored for researchers, scientists, and professionals in the field of drug development.

# Introduction to SGLT2 Inhibition and Velagliflozin

The kidneys play a crucial role in glucose homeostasis, with nearly all filtered glucose being reabsorbed in the proximal tubules.[3] Sodium-glucose cotransporters (SGLTs) are key to this process. SGLT2, a high-capacity, low-affinity transporter located in the S1 and S2 segments of the proximal tubule, is responsible for approximately 90% of this reabsorption.[2][3] The remaining 10% is reabsorbed by the high-affinity, low-capacity SGLT1 in the S3 segment.[3]

Inhibition of SGLT2 presents a therapeutic strategy for managing hyperglycemia. By blocking SGLT2, the reabsorption of glucose is reduced, leading to increased urinary glucose excretion and a lowering of blood glucose levels.[3] This mechanism is independent of insulin secretion or action.







**Velagliflozin** is a C-aryl glucoside derivative designed as a potent and selective inhibitor of SGLT2.[1] Its development was pioneered by Boehringer-Ingelheim Vetmedica GmbH, with patent applications filed in 2007.[1] The focus of **Velagliflozin**'s development has been for veterinary use, specifically for the management of diabetes mellitus in felines.[1] It has received regulatory approval in the United States, European Union, Switzerland, and Great Britain for this indication.[1] Notably, **Velagliflozin** is not approved for human use.[1]

## **Mechanism of Action**

**Velagliflozin** exerts its therapeutic effect by selectively inhibiting SGLT2 in the proximal renal tubules.[3] This inhibition reduces the reabsorption of filtered glucose from the tubular fluid back into the bloodstream.[3] Consequently, the renal threshold for glucose is lowered, leading to increased urinary glucose excretion (glucosuria) and a reduction in plasma glucose concentrations.[3] While **Velagliflozin** primarily targets SGLT2, it has a minor inhibitory effect on SGLT1, which is present in the small intestine. This can lead to incomplete glucose absorption from the gut and may contribute to the transient diarrhea or loose stools observed as a side effect.[4][5]





Click to download full resolution via product page

Figure 1: Mechanism of Action of Velagliflozin in the Renal Proximal Tubule.

# Preclinical Development In Vitro Studies

While specific IC50 values for **Velagliflozin** against SGLT1 and SGLT2 are not publicly available, its classification as an SGLT2 inhibitor implies a higher selectivity for SGLT2 over



SGLT1.[6] The minor inhibitory action on SGLT1 is noted to be the cause of some gastrointestinal side effects.[4]

### **Preclinical Pharmacokinetics**

Pharmacokinetic studies of **Velagliflozin** have been conducted in the target species. In fasted cats, after a single oral administration of 1 mg/kg, **Velagliflozin** is rapidly absorbed with a time to maximum plasma concentration (Tmax) of less than 3.7 hours.[4]

Table 1: Preclinical Pharmacokinetic Parameters of Velagliflozin in Cats

| Parameter     | Value       | Species | Reference |
|---------------|-------------|---------|-----------|
| Tmax (fasted) | < 3.7 hours | Cat     | [4]       |

# **Preclinical Efficacy and Safety Studies**

A study investigated the efficacy and safety of **Velagliflozin** in insulin-dysregulated ponies.[7] [8]

- Experimental Protocol:
  - Study Design: Randomized, placebo-controlled study.
  - Animals: Insulin-dysregulated ponies.
  - Treatment: Velagliflozin (0.3 mg/kg body weight, orally, once daily) or placebo.
  - Diet: High non-structural carbohydrate (NSC) challenge diet (12 g NSC/kg BW/day) for up to 18 days.
  - Endpoints: Blood glucose and serum insulin concentrations, incidence of laminitis.
- Results:
  - Velagliflozin significantly reduced the glycemic and insulinemic response to the high NSC diet.[7]



- No ponies in the Velagliflozin-treated group developed laminitis, compared to 38% of the control group.[7]
- The drug was well-tolerated with no observed hypoglycemia or other adverse effects.[8]

Table 2: Efficacy of Velagliflozin in Insulin-Dysregulated Ponies

| Parameter                     | Velagliflozin<br>Group | Control Group | p-value | Reference |
|-------------------------------|------------------------|---------------|---------|-----------|
| Maximum Glucose Concentration | 22% lower              | -             | 0.014   | [7]       |
| Maximum Insulin Concentration | 45% lower              | -             | 0.017   | [7]       |
| Incidence of<br>Laminitis     | 0%                     | 38%           | 0.011   | [7]       |

A study evaluated the effects of **Velagliflozin** in obese, insulin-resistant cats.[9]

- Experimental Protocol:
  - Study Design: Non-randomized, placebo-controlled clinical trial.
  - Animals: Six neutered adult obese cats.
  - Treatment: Velagliflozin (1 mg/kg) or placebo for 35 days.
  - Endpoints: Intravenous glucose tolerance test (IVGTT) to assess insulin sensitivity.
- Results:
  - While glucose clearance was unaltered, less insulin was secreted during the IVGTT in the
     Velagliflozin-treated group, suggesting improved insulin sensitivity.[9]

# Clinical Development in Feline Diabetes Mellitus



**Velagliflozin** has undergone extensive clinical evaluation for the treatment of diabetes mellitus in cats.

# The SENSATION Study

This was a large, multicenter, prospective, open-label, single-arm field study to evaluate the effectiveness and safety of **Velagliflozin** in diabetic cats.[5][10][11]

- Experimental Protocol:
  - Study Population: 252 client-owned diabetic cats (naïve to insulin or previously treated).
  - Treatment: Velagliflozin at a dose of 0.45 mg/lb (1 mg/kg) orally, once daily.
  - Study Duration: 180 days.
  - Primary Endpoints: Improvement in at least one clinical sign (polyuria, polydipsia, polyphagia, or neuropathy) and at least one glycemic parameter (mean blood glucose, fasting blood glucose, or fructosamine).[10]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References







- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. bsava.com [bsava.com]
- 3. todaysveterinarybusiness.com [todaysveterinarybusiness.com]
- 4. SENVELGO® (velagliflozin oral solution) | Boehringer Ingelheim Animal Health [bianimalhealth.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. madbarn.com [madbarn.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. abvp.com [abvp.com]
- 11. Velagliflozin, a once-daily, liquid, oral SGLT2 inhibitor, is effective as a stand-alone therapy for feline diabetes mellitus: the SENSATION study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Development of Velagliflozin: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1683480#discovery-and-development-of-velagliflozin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com